1-(3-Bromo-4-methylphenyl)piperazine
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Overview
Description
1-(3-Bromo-4-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 3-bromo-4-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The piperazine ring can undergo reduction reactions to form different derivatives. For example, catalytic hydrogenation can reduce the piperazine ring to form a saturated amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a building block for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(3-Bromo-4-ethylphenyl)piperazine: Similar structure but with an ethyl group instead of a methyl group. The larger alkyl group may affect its chemical and biological properties.
1-(3-Bromo-4-methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a methyl group. The presence of an oxygen atom can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15BrN2 |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
SWYYWGQORQVRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Br |
Origin of Product |
United States |
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